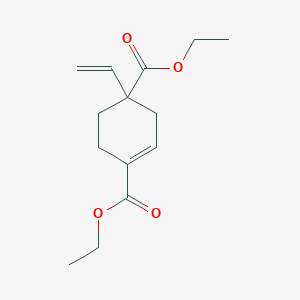
Diethyl 4-ethenylcyclohex-1-ene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-ethenylcyclohex-1-ene-1,4-dicarboxylate is an organic compound with a complex structure that includes a cyclohexene ring substituted with ethenyl and diethyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-ethenylcyclohex-1-ene-1,4-dicarboxylate typically involves the reaction of cyclohexene derivatives with ethenyl and diethyl ester groups under controlled conditions. One common method includes the use of diethyl malonate and cyclohexene in the presence of a strong base such as sodium ethoxide. The reaction proceeds through a series of steps including alkylation, cyclization, and esterification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced catalysts, and automated control systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4-ethenylcyclohex-1-ene-1,4-dicarboxylate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include diacids, alcohols, and substituted cyclohexene derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethyl 4-ethenylcyclohex-1-ene-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl 4-ethenylcyclohex-1-ene-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. Its ester groups can undergo hydrolysis to release active intermediates that participate in further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2-styrylquinoline-3,4-dicarboxylate: Similar in structure but with a quinoline ring instead of a cyclohexene ring.
Dimethyl cyclohexane-1,4-dicarboxylate: Similar ester groups but lacks the ethenyl substitution.
Propiedades
Número CAS |
58683-54-8 |
|---|---|
Fórmula molecular |
C14H20O4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
diethyl 4-ethenylcyclohexene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H20O4/c1-4-14(13(16)18-6-3)9-7-11(8-10-14)12(15)17-5-2/h4,7H,1,5-6,8-10H2,2-3H3 |
Clave InChI |
ZVPSBJRLPNIGMU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CCC(CC1)(C=C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


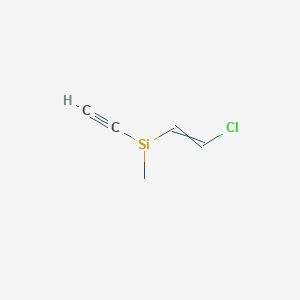

![Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate](/img/structure/B14616381.png)
![6-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid;hydrochloride](/img/structure/B14616384.png)

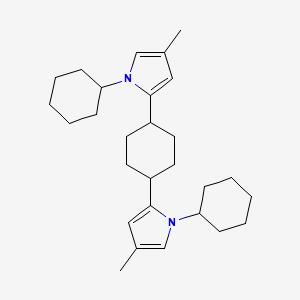
![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)
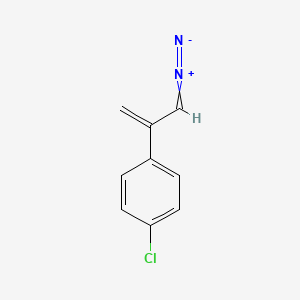
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)
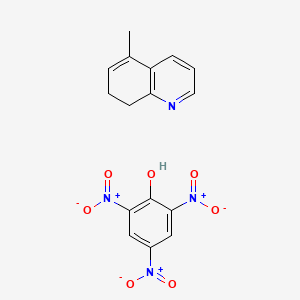
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]-](/img/structure/B14616418.png)

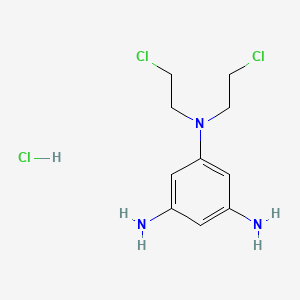
![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)
